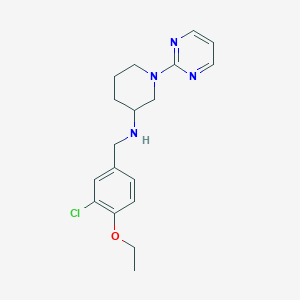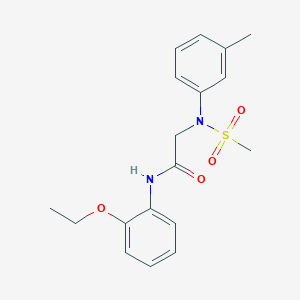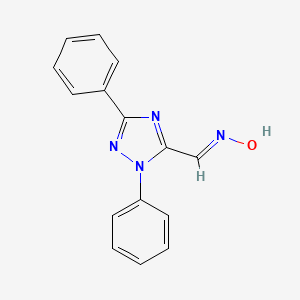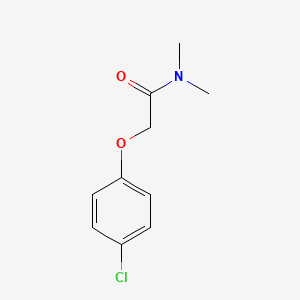![molecular formula C26H25N3O2 B6047961 [1-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-3-piperidinyl](2-naphthyl)methanone](/img/structure/B6047961.png)
[1-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-3-piperidinyl](2-naphthyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-3-piperidinyl](2-naphthyl)methanone, also known as IPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery. IPN is a small molecule that belongs to the class of kinase inhibitors and has been shown to have promising results in the treatment of cancer and other diseases.
作用機序
The mechanism of action of [1-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-3-piperidinyl](2-naphthyl)methanone is based on its ability to inhibit the activity of kinases. Kinases are enzymes that phosphorylate proteins and play a crucial role in the regulation of cell signaling pathways. By inhibiting the activity of kinases, [1-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-3-piperidinyl](2-naphthyl)methanone disrupts the signaling pathways that are involved in cell growth and survival, leading to the inhibition of cancer cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
[1-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-3-piperidinyl](2-naphthyl)methanone has been shown to have several biochemical and physiological effects. In cancer cells, [1-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-3-piperidinyl](2-naphthyl)methanone inhibits the activity of kinases, leading to the inhibition of cell proliferation and induction of apoptosis. In addition, [1-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-3-piperidinyl](2-naphthyl)methanone has been shown to inhibit angiogenesis, which is the process of the formation of new blood vessels that is necessary for tumor growth. [1-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-3-piperidinyl](2-naphthyl)methanone has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
実験室実験の利点と制限
[1-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-3-piperidinyl](2-naphthyl)methanone has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, making it readily available for research. It has also been shown to have potent inhibitory activity against several kinases, making it a promising candidate for drug discovery. However, [1-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-3-piperidinyl](2-naphthyl)methanone has some limitations as well. It is a relatively new compound, and its long-term effects on human health are not yet known. In addition, the synthesis of [1-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-3-piperidinyl](2-naphthyl)methanone is a complex process that requires specialized equipment and expertise.
将来の方向性
There are several future directions for the research on [1-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-3-piperidinyl](2-naphthyl)methanone. One of the potential applications of [1-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-3-piperidinyl](2-naphthyl)methanone is in the treatment of cancer. Further studies are needed to determine the efficacy and safety of [1-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-3-piperidinyl](2-naphthyl)methanone in preclinical and clinical trials. In addition, [1-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-3-piperidinyl](2-naphthyl)methanone may have potential applications in the treatment of other diseases, such as inflammatory diseases and cardiovascular diseases. Further research is needed to determine the mechanism of action of [1-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-3-piperidinyl](2-naphthyl)methanone and its potential applications in these areas. Finally, the synthesis of [1-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-3-piperidinyl](2-naphthyl)methanone can be optimized to yield higher purity and higher yield of the final product, making it more accessible for research and drug discovery.
合成法
The synthesis of [1-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-3-piperidinyl](2-naphthyl)methanone is a complex process that involves several steps. The first step is the synthesis of the imidazo[1,2-a]pyridine moiety, which is achieved by the condensation of 2-aminopyridine and an aldehyde. The resulting intermediate is then reacted with piperidine and the 2-naphthylmethanone to give the final product, [1-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-3-piperidinyl](2-naphthyl)methanone. The synthesis of [1-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-3-piperidinyl](2-naphthyl)methanone has been optimized to yield high purity and high yield of the final product.
科学的研究の応用
[1-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-3-piperidinyl](2-naphthyl)methanone has been extensively studied for its potential applications in drug discovery. It has been shown to have potent inhibitory activity against several kinases, including c-Src, Abl, and VEGFR2. These kinases are involved in the regulation of cell growth, differentiation, and angiogenesis, making them attractive targets for cancer therapy. [1-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-3-piperidinyl](2-naphthyl)methanone has been tested in various cancer cell lines and has shown promising results in inhibiting cell proliferation and inducing apoptosis.
特性
IUPAC Name |
3-imidazo[1,2-a]pyridin-2-yl-1-[3-(naphthalene-2-carbonyl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2/c30-25(13-12-23-18-28-14-4-3-9-24(28)27-23)29-15-5-8-22(17-29)26(31)21-11-10-19-6-1-2-7-20(19)16-21/h1-4,6-7,9-11,14,16,18,22H,5,8,12-13,15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBHCSZKTHPWNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC2=CN3C=CC=CC3=N2)C(=O)C4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclohexyl-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B6047881.png)

![4-[4-(2-methylphenoxy)but-2-en-1-yl]morpholine hydrochloride](/img/structure/B6047897.png)
![2-butyryl-5-[2-(ethylthio)propyl]-3-[(2-methoxyphenyl)amino]-2-cyclohexen-1-one](/img/structure/B6047918.png)
![2-[4-(4-ethylbenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6047925.png)
![N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-3-(2-pyrazinyl)propanamide](/img/structure/B6047931.png)

![2-butyn-1-yl{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}(2-furylmethyl)amine](/img/structure/B6047951.png)


![1-(3-chlorophenyl)-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine](/img/structure/B6047955.png)

![2-{[1-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6047959.png)